Dual Photodegradation Mechanism
Polyimides synthesized from N,N'-dihydroxycyclobutanetetracarboxylic diimide (DHCD) and 2,6-naphthalenedisulfonyl chloride (PIS) exhibited enhanced photosensitivity compared to conventional cyclobutane-containing polyimides, as demonstrated by their photodegradation behavior [1]. This enhancement is attributed to the simultaneous incorporation of N-sulfonyloxyimide groups and cyclobutane rings in the polymer backbone, enabling photodecomposition via cleavage of both N-O bonds and cyclobutane rings, whereas conventional analogs rely solely on cyclobutane ring scission [1].
| Evidence Dimension | Photodegradation Mechanism Complexity |
|---|---|
| Target Compound Data | Dual cleavage (N-O bond and cyclobutane ring) |
| Comparator Or Baseline | Single cleavage (cyclobutane ring only) for conventional cyclobutane-containing polyimides |
| Quantified Difference | Not directly quantified; mechanism-based qualitative enhancement noted |
| Conditions | Deep UV (DUV) irradiation, film state |
Why This Matters
The dual degradation pathway translates to higher photosensitivity and improved pattern resolution, which is critical for minimizing feature sizes in semiconductor lithography.
- [1] Sasaki, T., et al. (2003). Photosensitive polyimides having N-sulfonyloxyimide and N-carbonyloxyimide groups in the main chain. Optical Materials, 21(1-3), 421-424. View Source
